Superior Anticonvulsant Potency in MES Seizure Model
In a rat maximal electroshock (MES) model, the alkyl ether derivative (compound 11) of 1‑phenylcyclopentanecarboxylic acid exhibited an ED₅₀ of 16 μmol/kg, representing a 3‑fold increase in potency relative to the parent drug carbetapentane (ED₅₀ = 48 μmol/kg) [1]. This derivative also demonstrated a 2‑fold increase in potency compared to the prototypic anticonvulsant diphenylhydantoin (phenytoin) in the same assay [1].
| Evidence Dimension | Anticonvulsant potency (ED₅₀) |
|---|---|
| Target Compound Data | Derivative of 1‑phenylcyclopentanecarboxylic acid (compound 11): ED₅₀ = 16 μmol/kg |
| Comparator Or Baseline | Carbetapentane (parent): ED₅₀ = 48 μmol/kg; Diphenylhydantoin (standard drug): ED₅₀ ≈ 32 μmol/kg (implied by 2‑fold increase) |
| Quantified Difference | Compound 11 is 3× more potent than carbetapentane and 2× more potent than diphenylhydantoin |
| Conditions | Rat maximal electroshock (MES) seizure model |
Why This Matters
The demonstrated 3‑fold potency enhancement over the parent drug highlights the value of the 1‑phenylcyclopentanecarboxylic acid scaffold for generating high‑efficacy anticonvulsant leads, directly impacting candidate selection in drug discovery programs.
- [1] Calderon SN, Newman AH, Tortella FC. Novel 1-phenylcycloalkanecarboxylic acid derivatives as potential anticonvulsant agents. J Med Chem. 1991;34(11):3159-64. PMID: 1956032. View Source
